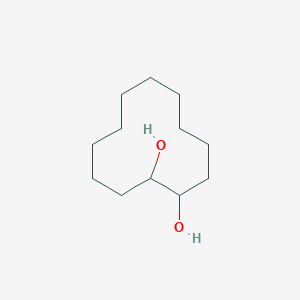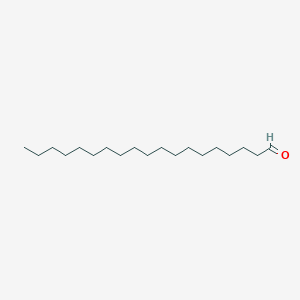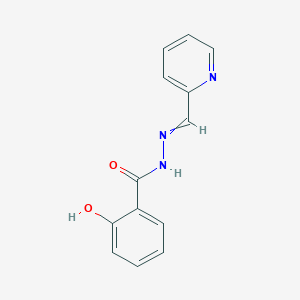
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide, also known as HPMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMBA is a synthetic organic compound that belongs to the class of benzamides and is commonly used in biochemical and physiological research.
作用机制
The mechanism of action of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are essential for the growth and division of cancer cells.
生化和生理效应
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
实验室实验的优点和局限性
One of the main advantages of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in lab experiments is its high purity and stability. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research. One potential area of research is the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer. Additionally, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in these areas.
In conclusion, 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several potential future directions for the use of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide in scientific research, including the development of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide-based drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide.
科学研究应用
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide is in the field of cancer research. Studies have shown that 2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
CAS 编号 |
18176-38-0 |
|---|---|
产品名称 |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
2-hydroxy-N-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18) |
InChI 键 |
DLWUZZMMXCRNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



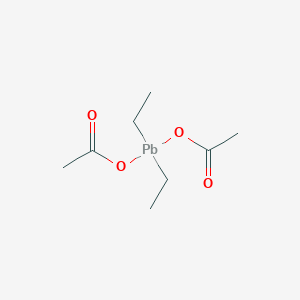
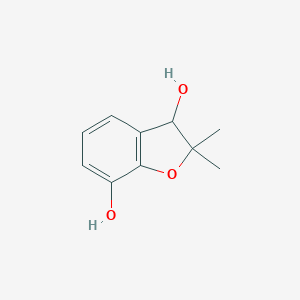

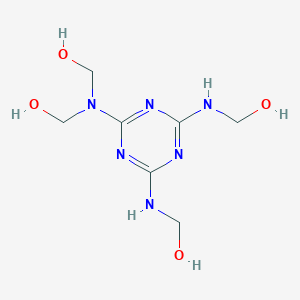
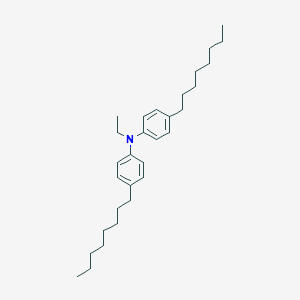


![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
